![molecular formula C6H5F3N2O B1355536 2,2,2-trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethanone CAS No. 62366-56-7](/img/structure/B1355536.png)
2,2,2-trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethanone
Overview
Description
“2,2,2-trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethanone” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .Molecular Structure Analysis
The molecular formula of “2,2,2-trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethanone” is C5H3F3N2O . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Physical And Chemical Properties Analysis
The compound has a molecular weight of 164.09 . It is slightly soluble in water .Scientific Research Applications
Drug Synthesis and Pharmacology
2,2,2-Trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethanone is a valuable intermediate in the synthesis of various pharmacologically active compounds. Its imidazole ring is a core structure in many therapeutic agents due to its resemblance to the fundamental building blocks of life, such as amino acids and nucleotides . The trifluoromethyl group enhances the compound’s lipophilicity, potentially improving drug absorption and metabolic stability. This makes it a crucial synthon in developing new medications with improved efficacy and safety profiles.
Bioimaging and Fluorescent Probes
The compound serves as an intermediate in the synthesis of fluorescent dyes used in bioimaging . The imidazole moiety can interact with various biological targets, and the incorporation of the trifluoromethyl group can modulate the photophysical properties of the resulting dyes. This application is critical in biological research, allowing for the visualization of cellular processes in real-time.
Analytical Chemistry
In analytical chemistry, derivatives of this compound can be used as reagents or standards in chromatographic methods to quantify or identify other substances. The unique chemical structure of 2,2,2-trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethanone allows for selective reactions with specific analytes, aiding in their detection and analysis .
Material Science
The compound’s derivatives can be utilized in material science, particularly in the development of organic electronic materials. The electron-withdrawing trifluoromethyl group can alter the electronic properties of materials, making them suitable for applications in organic photovoltaics or light-emitting diodes .
Agricultural Chemistry
Imidazole derivatives have shown potential as antifungal and antibacterial agents in agriculture. They can be used to protect crops from various diseases, thereby enhancing yield and reducing crop loss. The trifluoromethyl group in 2,2,2-trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethanone could be leveraged to design novel agrochemicals with enhanced activity and selectivity .
Proteomics Research
This compound is also used in proteomics research as a building block for synthesizing peptides and mimetics. The imidazole ring can mimic certain amino acid side chains, and the trifluoromethyl group can be used to introduce structural diversity into peptides, which is valuable for studying protein functions and interactions .
Future Directions
properties
IUPAC Name |
2,2,2-trifluoro-1-(1-methylimidazol-2-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c1-11-3-2-10-5(11)4(12)6(7,8)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBPTKJLNVNRBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50489422 | |
Record name | 2,2,2-Trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50489422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethanone | |
CAS RN |
62366-56-7 | |
Record name | 2,2,2-Trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50489422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.